ペンタガロイルグルコース

説明

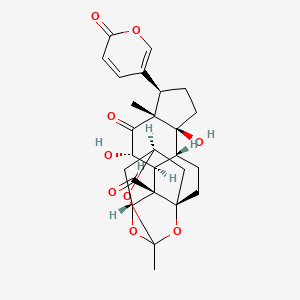

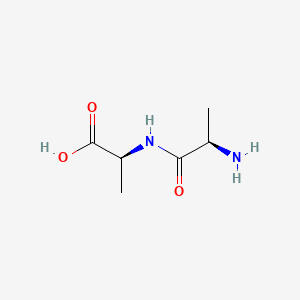

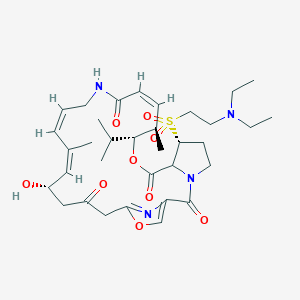

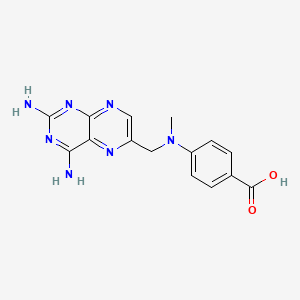

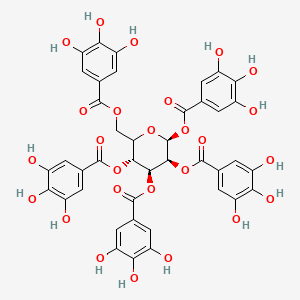

ペンタガロイルグルコースは、グルコースのペンタガリック酸エステルである、自然に存在する加水分解可能なガロタンニンです。 ザクロ、マンゴー、モクレンなど、さまざまな植物やハーブに含まれています 。 この化合物は、抗菌作用、抗炎症作用、抗癌作用、抗糖尿病作用、抗酸化作用など、幅広い生物学的活性を持っているため、注目を集めています .

科学的研究の応用

Pentagalloylglucose has numerous scientific research applications across various fields:

作用機序

ペンタガロイルグルコースの作用機序には、複数の分子標的とシグナル伝達経路との相互作用が含まれます。 これは、さまざまな癌関連経路に作用して、腫瘍の増殖と転移を阻害します 。 さらに、ペンタガロイルグルコースは、アンジオテンシン変換酵素を阻害することが見出されており、高血圧モデルにおける血圧を低下させています 。 これは、動脈組織で高度に発現しているタンパク質である、因子Xaとトロンビンも阻害します .

類似の化合物との比較

ペンタガロイルグルコースは、グルコースコアに5つのガロイル基が結合した構造を持つため、ユニークです。 類似の化合物には、テリマグランジンIIやヘキサ-ガロイルグルコースなどの他のガロタンニンやエラジタンニンが含まれます 。これらの化合物は、ペンタガロイルグルコースと一部の生物学的活性を共有していますが、特定の分子標的と経路が異なります。

ペンタガロイルグルコースは、その高い生物学的活性と潜在的な治療応用により、さらなる研究開発のための貴重な化合物です。

生化学分析

Biochemical Properties

PGG has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can precipitate proteins, including human salivary α-amylase . It also has the ability to interfere with lipid layers and strongly inhibit the activity of a variety of enzymes . These interactions are largely due to the presence of multiple galloyl groups in the PGG molecule, which can form hydrogen bonds and hydrophobic interactions with other biomolecules .

Cellular Effects

PGG has been shown to have significant effects on various types of cells and cellular processes. It acts on multiple molecular targets and signaling pathways associated with the hallmarks of cancer to inhibit growth, angiogenesis, and metastasis of several cancers . Moreover, PGG can enhance the efficacy of chemotherapy and radiotherapy by modulating various cancer-associated pathways .

Molecular Mechanism

The molecular mechanism of action of PGG involves its interactions with various biomolecules at the molecular level. For example, it can bind to proteins and precipitate them, which can disrupt their normal function . Additionally, PGG can inhibit the activity of various enzymes, potentially altering cellular metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of PGG can change over time in laboratory settings. For instance, PGG can undergo oxidation reactions depending on the pH

Metabolic Pathways

PGG is involved in various metabolic pathways. The enzyme beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase uses 1-O-galloyl-beta-D-glucose and 1,2,3,6-tetrakis-O-galloyl-beta-D-glucose to produce D-glucose and pentagalloyl glucose .

準備方法

ペンタガロイルグルコースは、いくつかの方法によって合成できます。一般的な合成経路の1つは、タンニン酸を使用する方法です。 この調製には、タンニン酸の酸性メタノール分解が含まれ、典型的な収率で15%のペンタガロイルグルコースが得られます 。 工業生産方法では、通常、エタノールまたはメタノールが抽出溶媒として使用されますが、水または水性アセトンも使用されています .

化学反応の分析

ペンタガロイルグルコースは、酸化、還元、置換など、さまざまな化学反応を起こします。 ペンタガロイルグルコースの酸化反応は、pH依存性です 。これらの反応で使用される一般的な試薬には、酸性および塩基性溶液、および特定の酵素が含まれます。 これらの反応から生成される主な生成物には、2つのガロイル基の酸化脱水素化とカップリングによって生成されるテリマグランジンIIが含まれます .

科学研究への応用

ペンタガロイルグルコースは、さまざまな分野で数多くの科学研究への応用があります。

類似化合物との比較

Pentagalloylglucose is unique due to its structure, which consists of five galloyl groups attached to a glucose core. Similar compounds include other gallotannins and ellagitannins, such as tellimagrandin II and hexa-galloylglucose . These compounds share some biological activities with pentagalloylglucose but differ in their specific molecular targets and pathways.

Pentagalloylglucose stands out due to its high biological activity and potential therapeutic applications, making it a valuable compound for further research and development.

特性

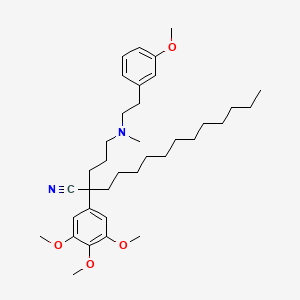

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYNZEYHSMRWBK-NIKIMHBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H32O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029765 | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14937-32-7 | |

| Record name | Penta-O-galloyl-β-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentagalloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentagalloyl glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAGALLOYLGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。